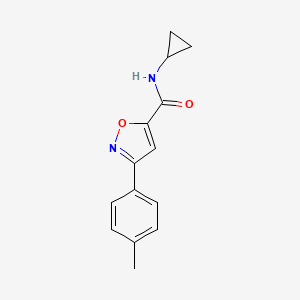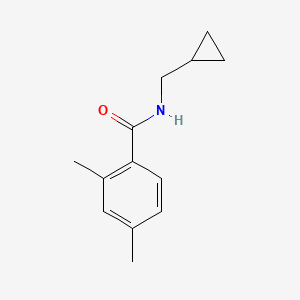
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as JNJ-17203212, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 receptor is involved in the perception of pain, heat, and inflammation, and its activation can lead to the release of neuropeptides that contribute to the development of chronic pain. The discovery of JNJ-17203212 has opened up new avenues for the development of novel analgesic drugs that can target the TRPV1 receptor without causing unwanted side effects.
Mécanisme D'action
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide acts as a potent and selective antagonist of the TRPV1 receptor, which is a non-selective cation channel that is expressed in sensory neurons. The TRPV1 receptor is activated by various stimuli, including heat, protons, and capsaicin, and its activation leads to the depolarization of sensory neurons and the release of neuropeptides that contribute to the development of chronic pain. 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide blocks the activation of the TRPV1 receptor by binding to a specific site on the channel, thereby preventing the influx of calcium ions into the neuron. This blockade of the TRPV1 receptor leads to a reduction in pain behavior and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have several biochemical and physiological effects in preclinical models. The compound has been shown to reduce the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the development of chronic pain. In addition, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, which are involved in the development of inflammation. These effects suggest that 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has several advantages as a tool compound for research purposes. The compound is highly selective for the TRPV1 receptor and does not interact with other ion channels or receptors. This selectivity allows for the specific modulation of the TRPV1 receptor without affecting other channels or receptors. In addition, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide is commercially available and has been extensively characterized in preclinical models, which allows for easy access and reliable results. However, the compound has limitations in terms of its pharmacokinetic properties and solubility. 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has poor oral bioavailability and low solubility in water, which limits its use in in vivo studies.
Orientations Futures
There are several future directions for the research and development of 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. One direction is the optimization of the compound's pharmacokinetic properties and solubility to improve its efficacy and bioavailability. Another direction is the exploration of the TRPV1 receptor as a target for the treatment of other diseases, such as cancer and metabolic disorders. The TRPV1 receptor has been implicated in the regulation of cell proliferation and metabolism, and its modulation may have therapeutic value in these diseases. Finally, the development of novel TRPV1 antagonists with improved selectivity and efficacy may lead to the discovery of new analgesic drugs that can target the TRPV1 receptor without causing unwanted side effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 4-chloro-N-methylbenzamide with pyridine-3-carboxaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide. The synthesis of 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been described in detail in several research articles, and the compound is commercially available for research purposes.
Applications De Recherche Scientifique
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied in preclinical models of pain and inflammation, and its efficacy and safety have been demonstrated in various animal models. The compound has been shown to reduce pain behavior in models of inflammatory pain, neuropathic pain, and osteoarthritis pain. In addition, 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to reduce inflammation and edema in models of acute inflammation, such as carrageenan-induced paw edema. These findings suggest that 4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide has potential therapeutic value in the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-11-3-2-8-16-9-11)14(18)12-4-6-13(15)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGNSZYWUSVQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)


![N-[1-(3-chlorophenyl)propyl]methanesulfonamide](/img/structure/B7511066.png)

![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)